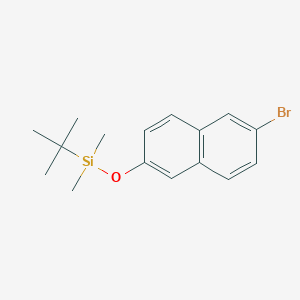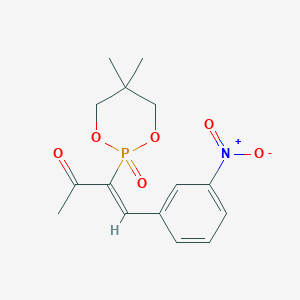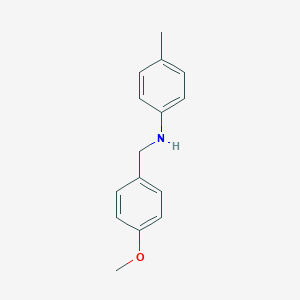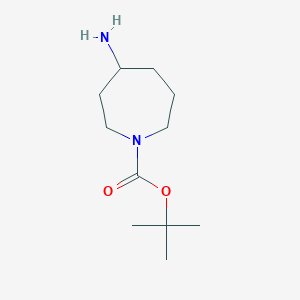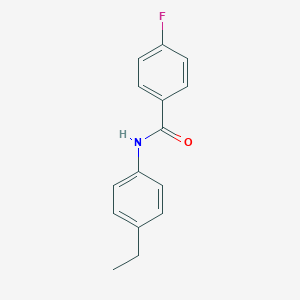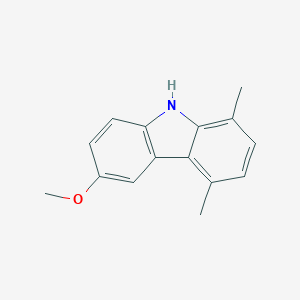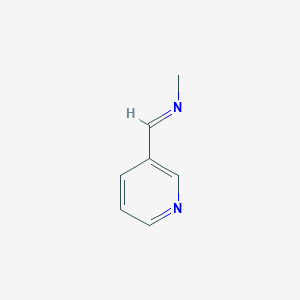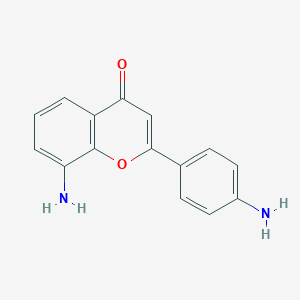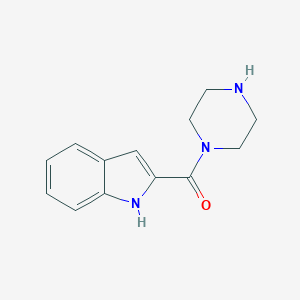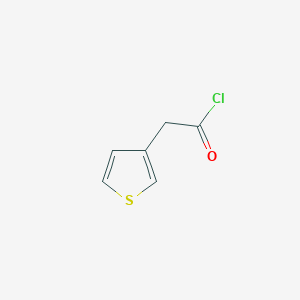![molecular formula C14H18O6 B171925 (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 146863-04-9](/img/structure/B171925.png)
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a chemical compound that has attracted interest from researchers due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are enzymes involved in the apoptosis pathway.
Biochemical and Physiological Effects:
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce DNA damage and inhibit the angiogenesis process. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol in lab experiments is its potential as an anti-cancer agent. However, one limitation is the lack of studies on the compound's toxicity and side effects.
Zukünftige Richtungen
There are various future directions for the study of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol. One direction is the further exploration of its potential as an anti-cancer agent, including studies on its toxicity and side effects. Additionally, further studies can be conducted on the compound's anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Finally, studies can be conducted on the compound's pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential applications in medicine.
Synthesemethoden
The synthesis method for (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the use of various chemical reagents and steps. One such method involves the use of a palladium-catalyzed intramolecular cyclization reaction to form the pyran ring, followed by the addition of a phenyl group to the compound. The final step involves the addition of a methoxy group to the compound.
Wissenschaftliche Forschungsanwendungen
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been studied for its potential applications in the field of medicine. One such application is its use as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
146863-04-9 |
|---|---|
Molekularformel |
C14H18O6 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
VVSWDMJYIDBTMV-GSZZWUTPSA-N |
Isomerische SMILES |
CO[C@H]1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




